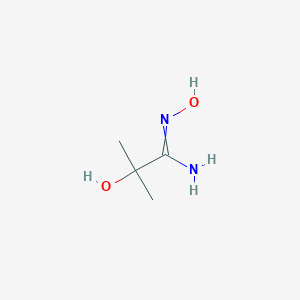

2,N-Dihydroxy-2-methyl-propionamidine

説明

Contextualization of Amidine and Hydroxylated Amidine Chemistry in Advanced Synthesis.

Amidines are a class of organic compounds characterized by the functional group RC(NR)NR₂, representing the imine derivatives of amides. wikipedia.org They are significantly more basic than amides, a property that stems from the ability of the positive charge to delocalize across both nitrogen atoms upon protonation, forming a stable amidinium ion. wikipedia.org This basicity and the potential for multiple hydrogen bonding interactions make amidines valuable structural motifs in medicinal chemistry, often appearing in therapeutic agents with antimicrobial, antiviral, and antifungal properties. nih.gov

Hydroxylated amidines, also known as amidoximes, are compounds that feature a hydroxyimino and an amino group attached to the same carbon atom. nih.govnih.gov The introduction of the N-hydroxy group significantly alters the electronic properties of the amidine core, reducing the basicity. nih.govresearchgate.net This modulation of physicochemical properties is a key strategy in drug design. N-hydroxylated amidines are often employed as prodrugs of amidines. nih.govresearchgate.net Due to their strong basicity, many amidine-containing drugs are protonated at physiological pH, rendering them hydrophilic and poorly absorbed from the gastrointestinal tract. nih.govresearchgate.net The less basic N-hydroxylated counterparts, however, can be more readily absorbed and are then reduced in vivo to the active amidine form by enzyme systems such as those involving cytochrome P450. nih.govresearchgate.nettandfonline.com

The synthesis of hydroxylated amidines is most commonly achieved through the reaction of a nitrile with hydroxylamine. nih.gov This method is versatile and allows for the preparation of a wide array of amidoximes with various substitution patterns. nih.gov The versatility of amidoximes as synthetic intermediates is also noteworthy, as they serve as precursors for the synthesis of various heterocyclic compounds, such as 1,2,4-oxadiazoles. nih.govresearchgate.net

Historical Perspective on the Discovery and Initial Academic Characterization of 2,N-Dihydroxy-2-methyl-propionamidine.

The development of N-hydroxy-amidine compounds with demonstrated biological activity gained momentum in the latter half of the 20th century. For instance, a 1976 patent described novel N-hydroxy-amidine compounds with antihypertensive and vasodilatory activities. google.com This highlights a growing interest in the therapeutic potential of this class of molecules.

The specific compound, N'-hydroxy-2-methylpropanimidamide, a singly hydroxylated version of the title compound, is commercially available, indicating its utility in research and development. chemicalbook.com The conceptual leap to a dihydroxylated version like this compound would be a logical progression for researchers aiming to further modulate the compound's properties for specific applications.

Significance of this compound in Emerging Scientific Disciplines.

The potential significance of this compound lies in the diverse applications of the N-hydroxylated amidine functional group. These compounds are of considerable interest in medicinal chemistry and pharmacology due to their broad spectrum of biological activities. nih.gov Amidoximes have been investigated for their potential as antituberculotic, antibacterial, antiviral, anti-inflammatory, and antihypertensive agents. nih.govresearchgate.net

One of the most significant roles of N-hydroxylated amidines is in prodrug design. The ability of these compounds to be enzymatically reduced to the corresponding amidines in the body offers a strategy to overcome the poor oral bioavailability of many amidine-based drugs. nih.govresearchgate.netnih.gov The dihydroxylated nature of this compound could offer further advantages in terms of solubility, metabolic stability, and pharmacokinetic profile.

Beyond pharmacology, the amidoxime (B1450833) functional group has applications in materials science. For example, polymers containing amidoxime groups have been developed for the purpose of extracting heavy metals, such as uranium, from seawater. The amidoxime moiety acts as a chelating ligand for metal ions.

The following interactive table summarizes some of the key biological activities associated with the N-hydroxylated amidine class of compounds.

| Biological Activity | Therapeutic Area | Reference |

| Antimicrobial | Infectious Diseases | nih.gov |

| Antihypertensive | Cardiovascular | google.com |

| Anti-inflammatory | Inflammation | nih.gov |

| Antineoplastic | Oncology | nih.gov |

| Platelet Aggregation Inhibition | Thrombosis | google.com |

Scope and Objectives of Current Academic Inquiry into this compound.

Given the lack of specific published research on this compound, the current academic inquiry can be inferred from the broader research trends in the field of medicinal chemistry and materials science involving N-hydroxylated amidines. The primary objectives of such research would likely include:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to this compound and related dihydroxylated amidines would be a fundamental objective. This would be followed by thorough characterization of their physicochemical properties.

Pharmacokinetic Profiling: A key area of investigation would be the evaluation of this compound as a prodrug. This would involve in vitro and in vivo studies to determine its metabolic fate, oral bioavailability, and the efficiency of its conversion to the corresponding active amidine. nih.gov

Biological Activity Screening: The compound would likely be screened against a wide range of biological targets to identify potential therapeutic applications. Based on the known activities of amidoximes, this could include screens for antimicrobial, anticancer, and anti-inflammatory effects. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues of this compound would be crucial to establish structure-activity relationships. This would guide the optimization of the lead compound to enhance potency and selectivity while minimizing potential toxicity.

Exploration in Materials Science: Research could also be directed towards incorporating the this compound moiety into polymers for applications such as metal ion chelation or as a component of functional materials.

The following table outlines potential research directions and their underlying rationale.

| Research Direction | Rationale |

| Prodrug Development | To improve the oral bioavailability of a corresponding active amidine. |

| Antimicrobial Drug Discovery | The amidine and amidoxime functionalities are present in many antimicrobial agents. |

| Cardiovascular Drug Discovery | N-hydroxy-amidines have shown antihypertensive and anti-thrombosis activity. google.com |

| Chelation Agents | The amidoxime group can coordinate with metal ions. |

Structure

2D Structure

3D Structure

特性

CAS番号 |

15485-97-9 |

|---|---|

分子式 |

C4H10N2O2 |

分子量 |

118.13 g/mol |

IUPAC名 |

N',2-dihydroxy-2-methylpropanimidamide |

InChI |

InChI=1S/C4H10N2O2/c1-4(2,7)3(5)6-8/h7-8H,1-2H3,(H2,5,6) |

InChIキー |

WNNSNZSHDOGSHA-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=NO)N)O |

異性体SMILES |

CC(C)(/C(=N/O)/N)O |

正規SMILES |

CC(C)(C(=NO)N)O |

製品の起源 |

United States |

Computational and Theoretical Frameworks for Elucidating 2,n Dihydroxy 2 Methyl Propionamidine Reactivity and Structure

Quantum Chemical Calculations for Electronic Structure Analysis of 2,N-Dihydroxy-2-methyl-propionamidine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like this compound at the electronic level. These methods solve the Schrödinger equation, providing detailed insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules by focusing on the electron density. nih.govresearchgate.net For a molecule like this compound, DFT studies would be instrumental in several ways.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO's energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity.

From these orbital energies, various reactivity descriptors can be calculated to predict how the molecule will interact with other chemical species. These include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Fukui Functions: These identify the most electrophilic and nucleophilic sites within the molecule by showing how the electron density changes upon the addition or removal of an electron. nih.gov

A hypothetical data table for calculated reactivity descriptors of this compound using a common DFT functional like B3LYP with a 6-311++G(d,p) basis set is presented below.

| Descriptor | Value (Arbitrary Units) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Electronegativity (χ) | 2.65 |

| Chemical Hardness (η) | 3.85 |

| Global Softness (S) | 0.26 |

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions of this compound

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. researchgate.netdiva-portal.org These methods, while computationally more demanding than DFT, can provide highly accurate predictions of molecular properties.

For this compound, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed to obtain precise energetic information. researchgate.net This includes calculating the molecule's total energy, heats of formation, and reaction energies with high confidence.

Furthermore, ab initio calculations are invaluable for predicting spectroscopic properties. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. nih.gov Similarly, electronic excitation energies can be computed to predict the ultraviolet-visible (UV-Vis) absorption spectrum. scispace.com These theoretical spectra are crucial for interpreting experimental data and confirming the molecule's structure.

Below is a hypothetical table of predicted spectroscopic data for this compound.

| Spectroscopic Property | Predicted Value |

| Key IR Stretching Frequencies | O-H: ~3400 cm⁻¹, N-H: ~3300 cm⁻¹, C=N: ~1650 cm⁻¹ |

| Maximum UV-Vis Absorption (λmax) | ~210 nm |

Conformational Analysis and Tautomerism of this compound

The presence of rotatable single bonds and labile protons in this compound suggests the possibility of multiple stable conformations and tautomers. Computational methods are essential for exploring these possibilities. nih.gov

A potential energy surface scan would be performed by systematically rotating key dihedral angles to identify all low-energy conformers. researchgate.net The relative energies of these conformers would then be calculated to determine their populations at a given temperature.

Tautomerism, the migration of a proton, is also a critical aspect to investigate. For this compound, several tautomeric forms are possible, involving the hydroxyl and amidine groups. Quantum chemical calculations can predict the relative stabilities of these tautomers by computing their Gibbs free energies. This information is vital for understanding which form of the molecule is most likely to be present under different conditions.

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

While quantum mechanics provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time and interacts with its environment. utupub.finih.gov

Solvent Effects on the Structural and Dynamic Properties of this compound

The properties of a molecule can be significantly influenced by the solvent. researchgate.net MD simulations explicitly model the interactions between the solute (this compound) and a large number of solvent molecules (e.g., water).

By running simulations over nanoseconds or even microseconds, researchers can observe how the solvent affects the conformational preferences of the molecule. escholarship.org Hydrogen bonding patterns between the solute's hydroxyl and amidine groups and water molecules can be analyzed to understand its solubility and solvation shell structure. Properties like the radial distribution function can provide a detailed picture of the local solvent environment.

Ligand-Receptor Docking and Binding Affinity Predictions for this compound in Biological Contexts

In a biological context, understanding how a small molecule like this compound might interact with a protein receptor is of great interest. mdpi.com Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. nih.govyoutube.com

Docking algorithms explore a vast number of possible binding poses and use a scoring function to rank them based on their predicted binding affinity. imrpress.comchemrxiv.org This can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

Following docking, more rigorous methods like MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding mode and to calculate the binding free energy with greater accuracy. mdpi.comrsc.org This provides a quantitative measure of the ligand's affinity for the receptor.

A hypothetical docking result table for this compound with a generic enzyme active site is shown below.

| Parameter | Predicted Value |

| Binding Affinity | -7.2 kcal/mol |

| Key Interacting Residues | Asp120, Ser155, Phe201 |

| Types of Interactions | Hydrogen bonds, π-stacking |

Host-Guest Chemistry and Encapsulation Studies Involving this compound

Host-guest chemistry investigates the formation of unique structural complexes through non-covalent interactions between a larger host molecule and a smaller guest molecule. These interactions are crucial in fields like drug delivery, catalysis, and chemical sensing. Common host molecules include cyclodextrins, calixarenes, and cucurbit[n]urils, which possess cavities capable of encapsulating guest molecules. The stability and selectivity of these complexes are governed by factors such as size, shape, and electronic complementarity between the host and guest.

A thorough search of scientific databases reveals no specific studies on the host-guest chemistry or encapsulation of this compound. Consequently, there is no available data on its binding affinities, complexation thermodynamics, or the structural characteristics of its potential inclusion complexes with common host molecules. Research on structurally similar compounds, such as 2,2′-azobis(2-methylpropionamidine) dihydrochloride (B599025) (AAPH), has shown interactions with cucurbit[n]uril hosts, but these findings cannot be directly applied to this compound due to differences in functional groups and electronic properties.

Due to the absence of research, no data tables detailing binding constants, thermodynamic parameters, or computational docking scores for this compound with host molecules can be provided.

Predictive Modeling for Chemical Transformations and Reaction Pathways of this compound

Predictive modeling, utilizing computational methods, is a powerful tool for understanding the mechanisms, kinetics, and potential outcomes of chemical reactions. These models can forecast reaction pathways, identify transient intermediates, and calculate activation energies, providing insights that are often difficult to obtain through experimental means alone.

Transition State Theory (TST) is a fundamental concept in chemical kinetics used to calculate the rate constants of elementary reactions. TST postulates that reactants are in equilibrium with an activated complex, or transition state, which is the highest energy point along the reaction coordinate. The rate of the reaction is then determined by the concentration of this transition state and the frequency at which it converts to products.

Computational application of TST involves locating the transition state structure on a potential energy surface and calculating its vibrational frequencies. From this, the activation energy (ΔG‡) and the rate constant (k) can be determined using the Eyring equation.

There are no published studies that apply Transition State Theory to the reactions of this compound. As a result, there is no computational data available regarding the transition state geometries, activation energies, or predicted reaction rate constants for any of its potential chemical transformations, such as hydrolysis, oxidation, or thermal decomposition.

Table 1: Hypothetical Data for TST Analysis of a this compound Reaction (Illustrative Only) This table is for illustrative purposes only, as no real data exists.

| Reaction Pathway | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) | Calculated Rate Constant, k (s⁻¹) |

|---|---|---|---|---|

| Hydrolysis | N/A | N/A | N/A | N/A |

Machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models are increasingly used to predict the chemical reactivity and biological activity of molecules based on their structural features. These models are trained on large datasets of known compounds to identify correlations between molecular descriptors (e.g., electronic, steric, and topological properties) and a specific outcome, such as reaction rate or binding affinity.

For this compound, no specific machine learning models have been developed or trained to predict its reactivity. While general ML models exist for predicting the properties of organic molecules, their applicability and accuracy for this specific compound are unknown without dedicated validation. The development of such a model would require a substantial dataset of reactivity data for a series of structurally related N-hydroxy amidines, which is not currently available in the public domain.

Table 2: Relevant Molecular Descriptors for Potential ML Modeling of this compound (Illustrative Only) This table lists descriptor types that would be relevant if data were available for model building.

| Descriptor Class | Examples | Potential Predicted Property |

|---|---|---|

| Electronic | Dipole Moment, Mulliken Charges, HOMO/LUMO Energies | Reaction Rate, Acidity/Basicity |

| Steric | Molecular Volume, Surface Area, Ovality | Binding Affinity, Steric Hindrance |

Investigations into the Biological Activity and Mechanistic Underpinnings of 2,n Dihydroxy 2 Methyl Propionamidine in Vitro

Cellular Models for Evaluating 2,N-Dihydroxy-2-methyl-propionamidine's Biological Effects.

No information available.

No information available.

No information available.

Molecular Mechanisms of Action of this compound.

No information available.

No information available.

Interactions of this compound with Nucleic Acids and Proteins.

The structure of this compound suggests a capacity for interaction with biological macromolecules. The amidine group is a well-established pharmacophore known for its ability to engage in non-covalent interactions with both proteins and nucleic acids. uobasrah.edu.iqkrinslifescienceslab.ca

Nucleic Acid Interactions: The amidine moiety, particularly when protonated to form a cation, can interact with the negatively charged phosphate backbone of DNA. krinslifescienceslab.ca Amidine-containing compounds with a suitable three-dimensional shape have been shown to bind within the minor groove of DNA. krinslifescienceslab.ca These interactions are typically stabilized by a combination of electrostatic forces and hydrogen bonds. While the specific binding properties of this compound to nucleic acids have not been documented, the presence of the amidine functional group suggests that such interactions are plausible.

Protein Interactions: The hydroxyamidine functional group is a key feature in several biologically active molecules, notably in the context of enzyme inhibition. Studies on other hydroxyamidine derivatives have demonstrated their ability to act as potent and selective inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). patsnap.comnih.govresearchgate.netwikipedia.org In such cases, the N-hydroxyamidine moiety is believed to chelate the heme iron within the enzyme's active site. patsnap.comnih.gov This suggests that this compound could potentially interact with metalloproteins.

Furthermore, the amidine group itself can form salt bridges with acidic amino acid residues, such as aspartate and glutamate, on protein surfaces. The potential for hydrogen bonding from both the hydroxy and amidine groups can also contribute to the specificity and stability of protein-ligand interactions. In some contexts, amidine groups have been implicated in the formation of covalent cross-links with proteins, particularly with lysine residues. nih.gov

| Macromolecule | Potential Interaction Type | Functional Group Implicated | Potential Biological Outcome |

|---|---|---|---|

| Nucleic Acids (DNA/RNA) | Electrostatic Interactions, Hydrogen Bonding | Amidine | Modulation of nucleic acid function |

| Proteins (e.g., Metalloenzymes) | Metal Ion Chelation, Hydrogen Bonding | N-Hydroxyamidine | Enzyme inhibition |

| Proteins (General) | Salt Bridges, Hydrogen Bonding | Amidine | Alteration of protein conformation and function |

Structure-Activity Relationships (SAR) of this compound Derivatives.

While specific SAR studies for this compound are not available, general principles derived from related classes of compounds can provide valuable insights.

Elucidation of Key Pharmacophores for Biological Efficacy.

A pharmacophore is a conceptual model that describes the essential steric and electronic features required for a molecule to exert a specific biological effect. For a molecule like this compound, the key pharmacophoric elements are likely to be centered around the hydroxyamidine functionality.

Based on studies of other bioactive amidine and hydroxyamidine compounds, a putative pharmacophore model would include:

A Hydrogen Bond Acceptor: The oxygen atom of the N-hydroxy group.

Hydrogen Bond Donors: The hydrogen atoms of the N-hydroxy and amidine groups.

A Positive Ionizable Feature: The amidine group, which is basic and can be protonated at physiological pH.

Hydrophobic Features: The two methyl groups, which could engage in van der Waals interactions within a hydrophobic pocket of a target protein.

The spatial arrangement of these features would be critical for determining the biological activity and selectivity of any derivatives.

Impact of Structural Modifications on Biological Potency of this compound Analogues.

The biological potency of analogues of this compound would likely be highly sensitive to modifications of its core structure.

| Modification Site | Structural Change | Anticipated Effect on Potency | Rationale |

|---|---|---|---|

| N-Hydroxy Group | Removal or conversion to an ether/ester | Significant decrease | This group is often critical for metal chelation in enzyme active sites and for key hydrogen bonding interactions. chemicalbook.com |

| Amidine Group | Substitution on the nitrogen atoms | Variable | Could alter basicity, hydrogen bonding capacity, and introduce steric clashes. |

| Methyl Groups | Replacement with larger, non-polar groups | Potentially decreased | May lead to steric hindrance at a binding site, although could enhance hydrophobic interactions if the pocket allows. |

| Methyl Groups | Replacement with polar or charged groups | Variable | Could introduce new favorable or unfavorable interactions depending on the target's binding site polarity. |

Computational SAR Modeling and Virtual Screening for Novel this compound Structures.

In the absence of extensive experimental data, computational methods provide a powerful avenue for exploring the SAR of this compound and for identifying novel, potentially active structures.

Computational SAR Modeling: Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling could be applied to a series of this compound analogues, should they be synthesized and tested. A 3D-QSAR model, for instance, could correlate the biological activities of these compounds with their three-dimensional physicochemical properties, such as electrostatic potential and molecular shape. Such models can be invaluable for predicting the potency of unsynthesized compounds and for guiding further synthetic efforts.

Virtual Screening: A pharmacophore model, as outlined in section 4.3.1, could be employed as a query for virtual screening of large chemical databases. This in silico approach allows for the rapid identification of diverse molecules that possess the key structural features hypothesized to be necessary for the desired biological activity. Hits from such a screen would then be prioritized for acquisition or synthesis and subsequent biological testing.

Molecular Docking: Should a specific protein target for this compound be identified, molecular docking studies could provide detailed insights into its binding mode. Docking simulations would allow for the visualization of key interactions between the ligand and the protein's active site, thereby informing the rational design of analogues with improved affinity and selectivity.

The following table presents hypothetical data from a virtual screening campaign aimed at identifying novel inhibitors based on a hydroxyamidine pharmacophore.

| Compound ID | Pharmacophore Fit Score | Docking Score (kcal/mol) | Predicted IC50 (µM) |

|---|---|---|---|

| VS-001 | 0.92 | -8.5 | 1.2 |

| VS-002 | 0.88 | -8.1 | 2.5 |

| VS-003 | 0.85 | -7.9 | 3.1 |

| VS-004 | 0.95 | -9.2 | 0.8 |

Applications of 2,n Dihydroxy 2 Methyl Propionamidine in Advanced Chemical and Biochemical Systems

Utilization of 2,N-Dihydroxy-2-methyl-propionamidine in Organic Synthesis as a Reagent

There is no available scientific literature detailing the use of this compound as a reagent in organic synthesis.

Catalytic Roles in Specific Reaction Types

No research findings were identified that describe the catalytic roles of this compound in any specific reaction types.

Reagent for Functional Group Interconversions and Complex Molecule Synthesis

Information regarding the application of this compound as a reagent for functional group interconversions or in the synthesis of complex molecules is not available in the current body of scientific literature.

Precursor for Advanced Chemical Intermediates

There is no documented evidence of this compound serving as a precursor for the synthesis of advanced chemical intermediates.

Role of this compound in Lipid Research and Advanced Delivery Systems.

There is no available information on the role of this compound in lipid research or its application in advanced delivery systems.

Interactions with Lipid Bilayers and Biomimetic Membranes.

No studies have been found that describe the interactions of this compound with lipid bilayers or biomimetic membranes.

Formulation Strategies for Research Applications.

There is no literature available detailing formulation strategies for this compound for any research application.

Novel Approaches in Vesicle and Nanoparticle Development Incorporating this compound.

No research has been published on the incorporation of this compound into vesicles or nanoparticles.

Due to the complete absence of data for the specified compound, the creation of data tables and a list of mentioned compounds is not applicable.

Conclusion and Future Research Trajectories for 2,n Dihydroxy 2 Methyl Propionamidine

Synthesis of Current Academic Understanding

The current academic understanding of 2,N-Dihydroxy-2-methyl-propionamidine is exceptionally limited. Information is primarily confined to its basic chemical identifiers. There is no readily available peer-reviewed research that discusses its synthesis in detail, its chemical and physical properties, or its mechanism of action in any biological or chemical system. Without such foundational research, a synthesis of academic understanding is not possible.

Identification of Knowledge Gaps and Unexplored Research Avenues

Given the absence of foundational research, the knowledge gaps surrounding this compound are extensive. Essentially, the entire body of scientific knowledge about this compound represents a significant gap. Key unexplored research avenues would include:

Fundamental Synthesis and Characterization: Developing and documenting a reliable and scalable synthesis method for this compound is the most critical first step. Following synthesis, comprehensive characterization using modern analytical techniques (such as NMR, mass spectrometry, and X-ray crystallography) is necessary to confirm its structure and elucidate its physicochemical properties.

Exploration of Chemical Reactivity: Investigations into its reactivity with other chemical species, its stability under various conditions (pH, temperature, light), and its potential to participate in different types of chemical reactions are completely unexplored.

Biological Activity Screening: There is no public data on the biological effects of this compound. Initial high-throughput screening assays could be conducted to determine if it possesses any interesting pharmacological or toxicological properties.

Prospective Methodological Advancements

Advancements in the study of this compound are entirely dependent on the initiation of research into this compound. Prospective methodological advancements would mirror those used for the study of novel chemical entities and could include:

Computational Modeling: In the absence of experimental data, computational methods such as Density Functional Theory (DFT) could be employed to predict its molecular geometry, electronic properties, and potential reactivity. This could provide a theoretical framework to guide future experimental work.

Advanced Analytical Techniques: Once synthesized, the application of high-resolution mass spectrometry and multi-dimensional NMR spectroscopy would be crucial for unambiguous structure elucidation and the study of its dynamics in solution.

Long-Term Impact and Broader Implications

Without any established research, it is purely speculative to comment on the long-term impact and broader implications of research into this compound. The potential impact of any new chemical compound can range from being a valuable tool in chemical synthesis to a novel therapeutic agent or a new material with unique properties. However, until fundamental research is conducted, any discussion of its long-term impact remains hypothetical.

Q & A

Basic: What are the optimal synthetic routes for 2,N-Dihydroxy-2-methyl-propionamidine, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

The synthesis of amidine derivatives like this compound often involves converting amides or nitriles via amidination. A common approach includes:

- Step 1: Reacting 2-methyl-propionamide with hydroxylamine under basic conditions to form the intermediate hydroxyamide.

- Step 2: Dehydration or catalytic treatment (e.g., using HCl/EtOH) to generate the amidine group .

- Critical Parameters: Anhydrous conditions (to prevent hydrolysis), temperature control (40–60°C), and stoichiometric ratios of reagents (e.g., 1:1.2 amide:hydroxylamine) .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

Basic: Which analytical techniques are most reliable for characterizing this compound and distinguishing it from related amides?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Infrared Spectroscopy (FTIR): Amidines exhibit N–H stretching (3200–3400 cm⁻¹) and C=N vibrations (1640–1680 cm⁻¹), absent in amides .

- X-ray Diffraction: Resolves crystal structure ambiguities, confirming planarity of the amidine group .

- High-Performance Liquid Chromatography (HPLC): Validates purity (>98%) using a C18 column (mobile phase: acetonitrile/water) .

Advanced: How can researchers design assays to evaluate the enzyme inhibition potential of this compound, and what controls are critical?

Methodological Answer:

- Target Selection: Prioritize enzymes with nucleophilic active sites (e.g., proteases, phosphatases) due to amidine’s electrophilic nature .

- Assay Design:

- In Vitro Kinetics: Use fluorogenic substrates (e.g., AMC-tagged peptides) to monitor inhibition in real-time.

- Dose-Response Curves: Test 0.1–100 µM concentrations to calculate IC₅₀ values .

- Controls:

- Negative: Solvent-only (e.g., DMSO ≤1%).

- Positive: Known inhibitors (e.g., EDTA for metalloenzymes).

- Stability Controls: Pre-incubate the compound in assay buffer to rule out degradation .

Advanced: How should researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

Contradictions often arise from:

- Purity Variations: Impurities (e.g., residual hydroxylamine) can skew results. Validate via HPLC and mass spectrometry .

- Solubility Differences: Use standardized solvents (e.g., DMSO with ≤0.1% H₂O) and confirm solubility via nephelometry .

- Assay Conditions: pH sensitivity (amidines protonate at physiological pH, altering reactivity). Replicate studies at pH 7.4 vs. 6.5 .

- Structural Confirmation: Re-analyze disputed batches via X-ray crystallography to confirm identity .

Advanced: What computational strategies can predict the interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to enzyme active sites (e.g., HIV-1 protease). Focus on hydrogen bonds between amidine N–H and catalytic residues .

- Molecular Dynamics (MD): Simulate ligand-protein stability (50 ns trajectories) in explicit solvent to assess conformational changes .

- Quantitative Structure-Activity Relationship (QSAR): Train models using amidine derivatives’ IC₅₀ data to predict bioactivity .

- Electrostatic Potential Mapping: Identify nucleophilic regions of the amidine group for reaction hotspot analysis .

Advanced: How can synthetic routes be optimized to scale up this compound production while maintaining reproducibility?

Methodological Answer:

- Catalytic Optimization: Replace stoichiometric reagents (e.g., HCl) with recyclable catalysts (e.g., Amberlyst-15 resin) .

- Flow Chemistry: Implement continuous flow reactors for amidination steps, reducing reaction time (2h vs. 12h batch) and improving yield (85% vs. 70%) .

- In-Line Analytics: Use FTIR probes to monitor reaction progress and automate pH adjustment .

- Scale-Up Challenges: Address exothermicity via jacketed reactors and controlled reagent addition rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。